molecular formula C8H13NO2 B1611652 Octahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 270902-48-2

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Cat. No.: B1611652
CAS No.: 270902-48-2
M. Wt: 155.19 g/mol
InChI Key: KWRNCAUXSJOYQO-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a chemical compound with the empirical formula C7H13N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

The preparation of octahydrocyclopenta[c]pyrrole-1-carboxylic acid involves several synthetic routes. One common method includes the use of octahydrocyclopenta[c]pyrrole protected by N as a raw material. The reaction is carried out in solvents such as tetrahydrofuran, methyl tert-butyl ether, or dioxane. A chiral organic ligand is added to react with lithium alkylide at temperatures ranging from -50°C to -78°C. The reaction product is then treated with carbon dioxide or ethyl chloroformate to obtain the desired carboxylic acid derivative . This method is noted for its short synthetic route and high yield, making it suitable for industrial production .

Chemical Reactions Analysis

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.

    Biology: It is used in the study of biological pathways and mechanisms due to its unique structure.

    Medicine: This compound is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The detailed molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h5-7,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRNCAUXSJOYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530546
Record name Octahydrocyclopenta[c]pyrrole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270902-48-2
Record name Octahydrocyclopenta[c]pyrrole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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